molecular formula C7H6F4N2 B13572948 [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine

[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B13572948
M. Wt: 194.13 g/mol
InChI Key: CVERCQHYJRCMGN-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine: is a chemical compound with the molecular formula C7H6F4N2 It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Azo compounds

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry:

    Building Block: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazine moiety can participate in redox reactions, leading to the formation of reactive intermediates that can modulate biological activities.

Comparison with Similar Compounds

  • [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
  • [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine
  • [3-Fluoro-2-(trifluoromethyl)phenyl]hydrazine

Comparison:

  • Uniqueness: [5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
  • Chemical Properties: The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation.
  • Biological Activity: The specific arrangement of functional groups can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[5-fluoro-2-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2/c8-4-1-2-5(7(9,10)11)6(3-4)13-12/h1-3,13H,12H2

InChI Key

CVERCQHYJRCMGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)NN)C(F)(F)F

Origin of Product

United States

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